molecular formula C20H21N7O2 B2817369 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 2034382-57-3

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No. B2817369
CAS RN: 2034382-57-3
M. Wt: 391.435
InChI Key: HHVHSKBBJJOWMG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyrazines can be established based on spectral data, elemental analyses, and alternative synthetic routes . Unfortunately, specific structural data for this compound is not available in the current literature.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “5-oxo-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)pyrrolidine-3-carboxamide”:

Antibacterial Applications

This compound has shown potential as an antibacterial agent. The triazolo[4,3-a]pyrazine moiety is known for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Research indicates that derivatives of this compound can inhibit bacterial growth by interfering with bacterial cell wall synthesis or protein function .

Antiviral Applications

The triazolo[4,3-a]pyrazine structure in this compound also exhibits antiviral properties. Studies have demonstrated that similar compounds can inhibit viral replication by targeting viral enzymes or interfering with viral RNA synthesis. This makes it a promising candidate for developing treatments against viral infections .

Antifungal Applications

In addition to antibacterial and antiviral properties, this compound has potential antifungal applications. The triazolo[4,3-a]pyrazine ring system can disrupt fungal cell membrane integrity or inhibit fungal enzyme activity, making it effective against various fungal pathogens .

Anti-inflammatory Applications

Research has shown that compounds containing the triazolo[4,3-a]pyrazine moiety can exhibit anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines or block inflammatory pathways, making them useful in treating inflammatory diseases .

Anticancer Applications

The compound’s structure suggests potential anticancer properties. The triazolo[4,3-a]pyrazine moiety can induce apoptosis in cancer cells or inhibit cancer cell proliferation by targeting specific cellular pathways. This makes it a candidate for developing new anticancer therapies .

Neuroprotective Applications

There is evidence that compounds with the triazolo[4,3-a]pyrazine structure can have neuroprotective effects. These compounds can protect neurons from oxidative stress or inhibit neuroinflammatory processes, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s or Parkinson’s .

Antioxidant Applications

The compound may also have antioxidant properties. The triazolo[4,3-a]pyrazine moiety can scavenge free radicals or enhance the activity of antioxidant enzymes, helping to protect cells from oxidative damage .

Antidiabetic Applications

Finally, this compound has potential applications in managing diabetes. The triazolo[4,3-a]pyrazine structure can improve insulin sensitivity or inhibit enzymes involved in glucose metabolism, making it a promising candidate for developing antidiabetic drugs .

These diverse applications highlight the compound’s versatility and potential in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

Springer MDPI RSC

Future Directions

Given the potential biological activities of [1,2,4]triazolo[4,3-a]pyrazines , future research could focus on the synthesis and characterization of this specific compound, followed by a detailed investigation of its biological activities and potential applications.

properties

IUPAC Name

5-oxo-1-phenyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c28-17-10-14(11-27(17)16-4-2-1-3-5-16)20(29)23-15-6-8-25(12-15)18-19-24-22-13-26(19)9-7-21-18/h1-5,7,9,13-15H,6,8,10-12H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVHSKBBJJOWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

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